methyl 2-[(3-nitrobenzoyl)oxy]benzoate
Description
Properties
IUPAC Name |
methyl 2-(3-nitrobenzoyl)oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-15(18)12-7-2-3-8-13(12)22-14(17)10-5-4-6-11(9-10)16(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLJXQXAGYLDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties
Key Observations :
Application-Oriented Comparisons
- Pharmaceutical Intermediates : this compound and its thio analogs (e.g., methyl 2-(4-((2,4-dichlorophenyl)thio)-3-nitrobenzoyl)benzoate) serve as precursors for antithrombotic or antimicrobial agents due to nitro groups’ electron-withdrawing effects enhancing electrophilic reactivity .
- Agrochemicals : Derivatives like methyl 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4-methylbenzoate (imazamethabenz methyl ester) are commercial herbicides, leveraging nitro and heterocyclic groups for pesticidal activity .
- Materials Science: Nitrooxy-functionalized esters (e.g., { [6,7-bis(nitrooxy)heptanoyl]oxy}methyl 2-(acetyloxy)benzoate) are explored as nitric oxide donors or biodegradable polymers .
Preparation Methods
Nitration of Methyl Benzoate
Nitration of methyl benzoate introduces a nitro group at the meta position, yielding methyl 3-nitrobenzoate. This method, adapted from the nitration protocol for methyl benzoate, involves a regioselective electrophilic aromatic substitution reaction. A mixture of concentrated nitric and sulfuric acids facilitates nitration at 0–5°C, producing methyl 3-nitrobenzoate in ~70% yield. Subsequent hydrolysis of this ester under basic conditions generates 3-nitrobenzoic acid, a critical precursor for the target compound.
Reaction Conditions for Nitration
Oxidation of 3-Nitro-o-Xylene
An alternative route involves oxidizing 3-nitro-o-xylene to 3-nitro-2-methylbenzoic acid using oxygen as the oxidant. Catalytic systems comprising cobalt(II) acetate and manganese(II) acetate in acetic acid solvent achieve yields up to 87%. For instance, reaction at 60°C for 12 hours with hydrogen peroxide as a co-oxidant produces 3-nitro-2-methylbenzoic acid, which can be further functionalized.
Optimized Oxidation Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalysts | Co(OAc)₂, Mn(OAc)₂ | |
| Solvent | Acetic acid (water ≤17%) | |
| Temperature | 60–135°C | |
| Yield | 87–98% |
Preparation of Methyl Salicylate
Methyl salicylate (methyl 2-hydroxybenzoate) serves as the second component for esterification. Industrial production typically involves acid-catalyzed esterification of salicylic acid with methanol. Key considerations include:
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Catalyst : Sulfuric acid or p-toluenesulfonic acid.
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Reaction Time : 4–6 hours under reflux.
Esterification Strategies for this compound
The final step couples 3-nitrobenzoyl chloride with methyl salicylate. Two predominant methods are explored:
Schotten-Baumann Reaction
This classical approach reacts 3-nitrobenzoyl chloride with methyl salicylate in the presence of a base (e.g., NaOH or pyridine) to neutralize HCl byproducts. The reaction proceeds under anhydrous conditions at 0–25°C, yielding the target diester.
Typical Protocol
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Dissolve methyl salicylate (1 equiv) in dry dichloromethane.
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Add 3-nitrobenzoyl chloride (1.1 equiv) dropwise at 0°C.
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Introduce pyridine (1.5 equiv) to scavenge HCl.
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Stir for 12 hours at room temperature.
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Purify via column chromatography (silica gel, ethyl acetate/hexane).
Coupling Reagent-Assisted Esterification
Modern methods employ carbodiimide-based reagents (e.g., DCC/DMAP) to activate the carboxylic acid. This bypasses the need for acyl chloride synthesis, enhancing safety and scalability.
Representative Procedure
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Mix 3-nitrobenzoic acid (1 equiv), methyl salicylate (1 equiv), and DCC (1.2 equiv) in dry THF.
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Add DMAP (0.1 equiv) as a catalyst.
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Stir for 24 hours at 25°C.
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Filter to remove dicyclohexylurea and concentrate.
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Recrystallize from ethanol/water.
Critical Analysis of Methodologies
Efficiency and Scalability
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Schotten-Baumann : Suitable for small-scale synthesis but limited by acyl chloride instability.
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Coupling Reagents : Higher yields and reproducibility but increased cost due to reagent use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-[(3-nitrobenzoyl)oxy]benzoate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via esterification between 3-nitrobenzoyl chloride and methyl salicylate under anhydrous conditions. Catalytic use of DMAP (4-dimethylaminopyridine) in dichloromethane enhances nucleophilic substitution efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (35–89% based on analogous benzoate syntheses). Monitor reaction progress using TLC and adjust stoichiometry of acyl chloride to phenolic ester (1.2:1 molar ratio) to minimize unreacted starting material .
Q. How can NMR and IR spectroscopy confirm the structure of this compound?
- Methodology :
- 1H NMR : Expect signals for the methyl ester (~δ 3.9 ppm, singlet), aromatic protons (δ 7.1–8.5 ppm, multiplet patterns reflecting nitro and ester substituents), and coupling constants (e.g., J = 8–9 Hz for adjacent aromatic protons).
- 13C NMR : Peaks for carbonyl carbons (ester: ~168 ppm; nitrobenzoyl: ~164 ppm) and quaternary carbons adjacent to oxygen/nitro groups.
- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching). Compare with spectral libraries of structurally similar benzoates (e.g., methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate) to validate assignments .
Q. What solvents are suitable for recrystallizing this compound, and how does solubility vary with temperature?
- Methodology : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) at room temperature but dissolves in chloroform or methanol upon heating. Recrystallize using a chloroform/methanol (3:1) mixture: dissolve at 50°C, cool to −20°C for 12 hours, and collect crystals via vacuum filtration. Monitor purity via melting point (expected range: 100–110°C, based on nitrobenzoate analogs) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodology : Grow single crystals via slow evaporation of a saturated acetone solution. Use SHELXL for structure refinement . Key parameters:
- Torsion angles : Confirm planarity between the nitrobenzoyl and salicylate moieties.
- Hydrogen bonding : Analyze intermolecular interactions (e.g., C=O···H–O) to explain packing efficiency.
- Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric or electronic distortions .
Q. What strategies mitigate discrepancies between experimental and computational spectral data for this compound?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate NMR/IR spectra using Gaussian. Adjust solvent models (e.g., PCM for DMSO) to align theoretical and experimental shifts.
- Dynamic effects : Account for conformational flexibility in solution (e.g., ester group rotation) by performing MD simulations. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How does the nitro group influence the regioselectivity of further functionalization (e.g., nucleophilic aromatic substitution)?
- Methodology : The meta-directing nitro group directs electrophiles to the para position relative to itself. Test reactivity by reacting with NaSH (for –NO₂ to –SH conversion) or Pd-catalyzed cross-coupling (Suzuki with aryl boronic acids). Monitor regioselectivity via LC-MS and isolate products using preparative HPLC. Compare with methyl 2-[(4-nitrobenzoyl)oxy]benzoate analogs to isolate electronic vs. steric effects .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Enzyme inhibition : Screen against COX-2 or acetylcholinesterase using fluorometric assays. Prepare 10 mM stock in DMSO and test at 1–100 µM concentrations.
- Cytotoxicity : Use MTT assay on HEK-293 or HeLa cells. Include controls for nitro group reduction (e.g., incubate with liver microsomes) to assess metabolic activation .
Q. How can computational docking predict the interaction of this compound with biological targets?
- Methodology : Dock the compound into protein active sites (e.g., COX-2 PDB: 3LN1) using AutoDock Vina. Parameterize the nitro group’s partial charges using RESP fitting. Validate docking poses with MD simulations (AMBER force field) and compare binding energies (ΔG) with known inhibitors. Adjust substituents (e.g., replacing –NO₂ with –CF₃) to optimize affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
